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molecular formula C12H11NO B8598711 5-methoxy-3,4-dihydronaphthalene-2-carbonitrile

5-methoxy-3,4-dihydronaphthalene-2-carbonitrile

Cat. No. B8598711
M. Wt: 185.22 g/mol
InChI Key: UIRBTYLHDFGCBO-UHFFFAOYSA-N
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Patent
US05130339

Procedure details

A mixture of the compound obtained in step (iv) above (16.2 g, 0.079 mol) and POCl (30 ml, 0.32 mol) in pyridine (200 ml) is heated for 3 hours to 120° C. ext.. The reaction mixture is then cooled and made acidic by the dropwise addition of 2N HCl. The solution is treated with ethyl acetate, the organic phase is recovered, washed with a saturated sodium bicarbonate solution and then with water. The organic phase is dried over sodium sulfate, filtered and concentrated to dryness yielding the compound indicated in the title [9.8 g); m.p. 47°-49° C. (isopropyl ether).
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]1[CH2:12][CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[O:13][CH3:14])[CH:4]1O)#[N:2].Cl.C(OCC)(=O)C.C(OC(C)C)(C)C>N1C=CC=CC=1>[C:1]([C:3]1[CH2:12][CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[O:13][CH3:14])[CH:4]=1)#[N:2]

Inputs

Step One
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1C(C2=CC=CC(=C2CC1)OC)O
Name
Quantity
200 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated for 3 hours to 120° C. ext
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled
CUSTOM
Type
CUSTOM
Details
the organic phase is recovered
WASH
Type
WASH
Details
washed with a saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
yielding the compound

Outcomes

Product
Name
Type
Smiles
C(#N)C1=CC2=CC=CC(=C2CC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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